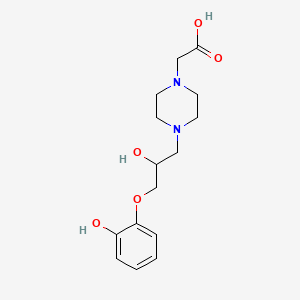
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is a complex organic compound that features a piperazine ring substituted with a hydroxyphenoxypropyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid typically involves the following steps:
Formation of the Hydroxyphenoxypropyl Intermediate: This step involves the reaction of a hydroxyphenol with an epoxide to form the hydroxyphenoxypropyl intermediate.
Substitution Reaction: The hydroxyphenoxypropyl intermediate is then reacted with piperazine to form the piperazinyl derivative.
Acetylation: The final step involves the acetylation of the piperazinyl derivative to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxypropyl group can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound has a similar structure but features a methoxy group instead of a hydroxy group.
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: This compound also has a similar structure but features a methoxy group at a different position.
Uniqueness
2-(4-(2-Hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetic acid is unique due to the presence of two hydroxy groups, which can enhance its reactivity and binding interactions. The combination of the piperazine ring and the acetic acid moiety also provides a versatile scaffold for further modifications and applications.
Propriétés
Formule moléculaire |
C15H22N2O5 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O5/c18-12(11-22-14-4-2-1-3-13(14)19)9-16-5-7-17(8-6-16)10-15(20)21/h1-4,12,18-19H,5-11H2,(H,20,21) |
Clé InChI |
RULDXNPRJFLNNA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC=C2O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


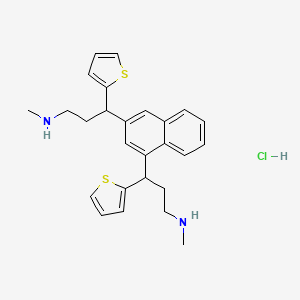
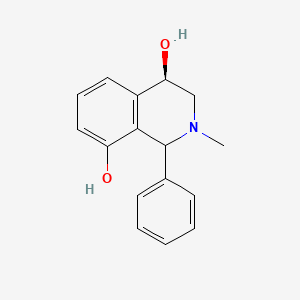

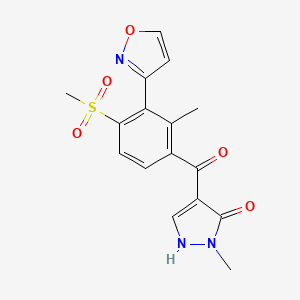
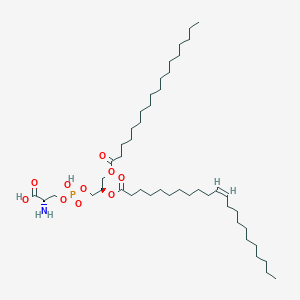
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
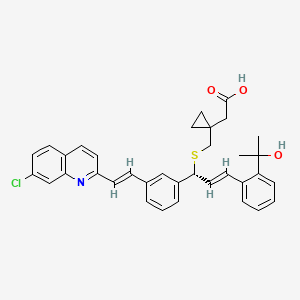

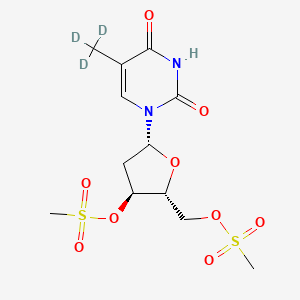

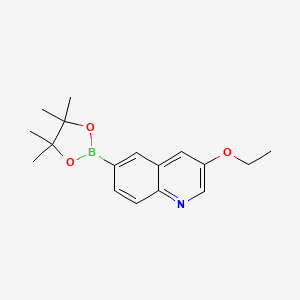

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
